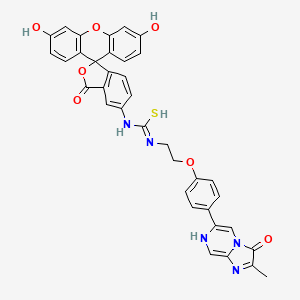

![molecular formula C26H44Cl2FeP2Pd B8065445 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B8065445.png)

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Übersicht

Beschreibung

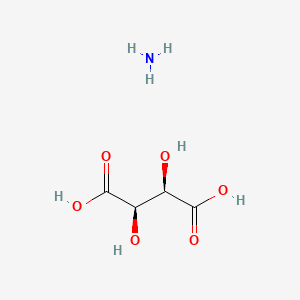

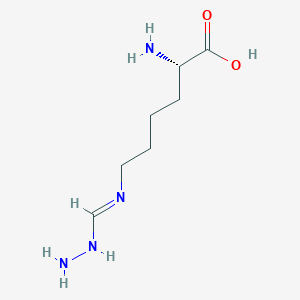

Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is an air-stable, highly active, and versatile catalyst . It is used in various coupling reactions of fine chemicals and pharmaceutical chemicals . The empirical formula is C26H44Cl2FeP2Pd and the molecular weight is 651.75 .

Synthesis Analysis

This compound may be used as a catalyst in the Suzuki cross-coupling reaction of various aromatic and heteroaromatic halides with methyliminodiacetic acid derivatives (MIDA boronates) at room temperature .Molecular Structure Analysis

The molecular structure of Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is represented by the SMILES string: [Fe].Cl[Pd]Cl.CC©©P([C]1[CH][CH][CH][CH]1)C©©C.CC©©P([C]2[CH][CH][CH][CH]2)C©©C .Chemical Reactions Analysis

Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is used as a catalyst in Suzuki-cross coupling reactions, which involve the reaction of aromatic halides with methyliminodiacetic acid derivatives . It is also used as a catalyst for the preparation of chalcones .Physical And Chemical Properties Analysis

The compound is a powder form with a melting point of 203-208 °C . It is soluble in dichloromethane and chloroform, and partially soluble in acetone, alcohol, tetrahydrofuran, and diethyl ether . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Catalyst in Cross-Coupling Reactions : Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) serves as an effective catalyst for cross-coupling reactions. It facilitates the reaction of sec-butylmagnesium chloride with organic halides like bromobenzene, β-bromostyrene, and 2-bromopropene, yielding high yields of sec-butyl derivatives (Hayashi, Konishi, & Kumada, 1979).

Catalyst in Allylic Alcohol Reactions : This compound also catalyzes reactions of allylic alcohols with secondary alkyl Grignard reagents to produce cross-coupling products in high yields (Hayashi, Konishi, & Kumada, 1980).

Electrochemistry of Late Transition Metal Complexes : The electrochemistry of complexes containing Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) has been studied. It reveals complex oxidation behaviors, with the oxidation occurring at a more positive potential than the free ligand. The structure of [PdCl2(dcpf)] was determined, providing insights into palladium complexes with bisphosphinometallocene ligands (Hagopian et al., 2006).

Catalysis in Suzuki and Heck Coupling Reactions : Dichloro[1,1′-bis(oxazolinyl)ferrocene]palladium dichloride complexes synthesized from this compound demonstrated high catalytic activities in Suzuki and Heck coupling reactions with various aryl halides (Lee, 2006).

Catalyst in Carbonylation Reactions : It is used in catalyzing the carbonylation of ethylene in different media such as methanol and aqueous solutions. This process yields products like alternating polyketone and methyl propanoate (Bianchini et al., 2005).

Recycling in Suzuki Reaction : This compound has been shown to be recyclable in the Suzuki reaction. It can be used multiple times in catalysis under specific work-up conditions, making it a sustainable option in homogeneous catalysis (Manjunatha et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The compound is a significant catalyst in various coupling reactions, especially in the Suzuki cross-coupling reaction. Its potential applications in the synthesis of polymers, liquid crystal materials, functional materials, drugs, and bioactive compounds make it a promising area for future research .

Eigenschaften

InChI |

InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZFOBWXNREQLO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44Cl2FeP2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Bis(di-tert-butylphosphino) ferrocene palladium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)

![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester, (3S)-](/img/structure/B8065374.png)

![2-Hydroxy-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B8065461.png)